Ethyl Vinyllactate-13C2,d3
Description
Ethyl Vinyllactate-13C2,d3 is a stable isotope-labeled derivative of ethyl vinyllactate, where two carbon atoms are replaced with carbon-13 (13C) and three hydrogen atoms with deuterium (d3). This compound is primarily utilized in advanced research applications, such as metabolic pathway tracing, pharmacokinetic studies, and as an internal standard in mass spectrometry due to its isotopic enrichment .
Key characteristics include:
Properties
Molecular Formula |
C₅¹³C₂H₉D₃O₃ |
|---|---|
Molecular Weight |
149.17 |
Synonyms |
Ethyl 2-Vinyllactate-13C2,d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
While the provided evidence lacks direct comparative data on structurally or functionally analogous compounds, the following analysis is based on general knowledge of isotope-labeled compounds and inferred distinctions from the properties of Ethyl Vinyllactate-13C2,d3.
Table 1: Comparative Analysis of this compound and Hypothetical Analogs
Key Distinctions:
Isotopic Specificity : this compound combines dual isotopic labeling (13C and d3), enabling multiplexed tracking in complex biological systems. This contrasts with singly labeled analogs like deuterium-only lactate esters, which lack carbon-13’s utility in NMR or isotope ratio studies .
Regulatory and Handling Requirements: Its controlled status necessitates stringent documentation, unlike non-isotopic or singly labeled variants .
Stability : The short shelf life likely stems from isotopic degradation or exchange, a common issue in deuterated compounds, though exacerbated by the dual labeling here .
Limitations of Available Evidence
The provided evidence () focuses on procurement logistics rather than comparative scientific data. No peer-reviewed studies or structural comparisons are cited, limiting the depth of this analysis. Future research should prioritize:
- Stability studies comparing isotopic vs. non-isotopic forms.
- Direct performance benchmarks in analytical workflows.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of Ethyl Vinyllactate-13C2,d3 for high isotopic purity in kinetic studies?
- Methodological Answer : To ensure isotopic purity, synthesize the compound under controlled reaction conditions (e.g., anhydrous environment, inert gas). Use deuterated solvents and isotopically labeled precursors (e.g., 13C2-labeled ethyl lactate) to minimize contamination. Validate purity via NMR spectroscopy (e.g., 1H, 13C, and 2H NMR) to confirm isotopic incorporation and rule out unlabeled byproducts. For reproducibility, document reaction parameters (temperature, stoichiometry) and purification steps (distillation, chromatography) in detail .
Q. What analytical techniques are most effective for characterizing this compound in complex mixtures?
- Methodological Answer : Combine gas chromatography-mass spectrometry (GC-MS) for separation and isotopic pattern identification, and Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., lactone C=O stretch at ~1750 cm⁻¹). For quantification, use internal standards (e.g., deuterated analogs) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to account for matrix effects. Cross-validate results with computational simulations (e.g., DFT calculations for vibrational frequencies) .
Q. How should researchers conduct a literature review to identify gaps in the applications of this compound?
- Methodological Answer : Use specialized databases like SciFinder and Web of Science to retrieve peer-reviewed articles, prioritizing review papers for foundational knowledge. Filter results by keywords (e.g., "isotopic labeling," "vinyl lactates") and publication date (last 10 years). Critically evaluate methodologies in primary sources (e.g., synthesis protocols, analytical techniques) to identify understudied areas, such as metabolic tracing or solvent interactions. Properly cite sources using Harvard or ACS style to avoid plagiarism .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Perform variable-temperature NMR to assess dynamic effects (e.g., conformational changes). Compare experimental data with density functional theory (DFT) -predicted chemical shifts and coupling constants. If discrepancies persist, re-examine sample preparation (e.g., solvent polarity, concentration) or consider isotopic scrambling during synthesis. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals .
Q. How should researchers design experiments to track the metabolic fate of this compound in biological systems?
- Methodological Answer : Develop a radiolabeled or stable isotope tracing protocol using cell cultures or model organisms. Administer this compound at physiologically relevant concentrations and collect time-series samples (blood, tissues). Extract metabolites via liquid-liquid partitioning and analyze using high-resolution mass spectrometry (HRMS) with isotopic fine structure (IFS) detection. Normalize data against controls (unlabeled compound) and validate using kinetic modeling .
Q. What computational methods improve the prediction of this compound’s solvent interactions in green chemistry applications?
- Methodological Answer : Apply molecular dynamics (MD) simulations with force fields parameterized for isotopic effects (e.g., AMBER, CHARMM). Calculate radial distribution functions (RDFs) to study hydrogen-bonding patterns between the compound and solvents (e.g., water, ethanol). Validate simulations against experimental data (e.g., neutron scattering, dielectric spectroscopy) and refine models iteratively .
Q. How can researchers address reproducibility challenges in synthesizing this compound across labs?
- Methodological Answer : Standardize protocols using detailed synthetic workflows (e.g., step-by-step SOPs with hazard assessments). Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories. Conduct interlaboratory studies to identify critical variables (e.g., catalyst purity, humidity) and publish corrective measures in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
